(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
Description
Systematic Nomenclature and Structural Identification
The systematic name (4R)-4-ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole follows IUPAC conventions for oxazole derivatives. Breaking this down:
- Parent structure : The 4,5-dihydro-1,3-oxazole ring serves as the core heterocycle, where "4,5-dihydro" indicates partial saturation at the 4 and 5 positions.
- Substituents :
- At position 2 of the oxazole ring: A naphthalen-2-yl group substituted with a tetradecyloxy (-O-C₁₄H₂₉) chain at its 6-position.
- At position 4: An ethyl (-C₂H₅) group in the R configuration, establishing chirality.
The molecular formula is C₂₉H₄₁NO₂ , derived by summing the contributions of the oxazole core (C₃H₅NO), naphthalene (C₁₀H₇), tetradecyloxy chain (C₁₄H₂₉O), and ethyl group (C₂H₅). The molecular weight calculates to 435.6 g/mol , consistent with analogous oxazole derivatives. Structurally, the naphthalene moiety introduces aromatic π-systems, while the tetradecyloxy chain imparts lipophilicity, influencing solubility and aggregation behavior.
Table 1: Structural Comparison with Related Oxazoles
Historical Context of Oxazole Derivatives in Heterocyclic Chemistry
Oxazoles, first identified in the late 19th century, are five-membered heterocycles containing oxygen and nitrogen. Early studies focused on naturally occurring oxazoles, such as the antimicrobial peptide inthomycin C. Synthetic methodologies evolved from cyclocondensation of carboxylic acids and nitriles to advanced strategies like the [3 + 2] cycloaddition using triflylpyridinium reagents. The latter enables efficient construction of 4,5-disubstituted oxazoles, as demonstrated in the gram-scale synthesis of 5-aminolevulinic acid.
The introduction of aromatic and aliphatic substituents, such as naphthalene and tetradecyloxy groups, reflects progress in tailoring oxazoles for materials science and pharmaceuticals. For instance, naphthyridine-oxazole hybrids exhibit anticancer activity by targeting DNA topoisomerases. The target compound’s naphthalen-2-yl group may similarly engage in π-π stacking interactions, suggesting potential utility in supramolecular chemistry or drug design.
Significance of Chiral Centers in 4,5-Dihydro-1,3-Oxazole Systems
Chirality at the 4-position profoundly impacts the physicochemical and biological properties of dihydrooxazoles. The (4R) configuration in this compound arises from the ethyl substituent, creating a non-superimposable mirror image. Enantiomeric purity is critical in medicinal chemistry; for example, the S-enantiomer of the anticancer agent 5-ALA shows superior cellular uptake compared to the R-form.
Table 2: Chiral Oxazoles and Their Applications
In the target molecule, the chiral center influences conformational rigidity and intermolecular interactions. Computational studies of similar systems reveal that the R configuration stabilizes specific torsional angles, affecting binding to biological targets. Furthermore, chiral oxazoles serve as ligands in asymmetric catalysis, where their stereoelectronic properties dictate enantioselectivity.
Properties
CAS No. |
920510-00-5 |
|---|---|
Molecular Formula |
C29H43NO2 |
Molecular Weight |
437.7 g/mol |
IUPAC Name |
(4R)-4-ethyl-2-(6-tetradecoxynaphthalen-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C29H43NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-20-31-28-19-18-24-21-26(17-16-25(24)22-28)29-30-27(4-2)23-32-29/h16-19,21-22,27H,3-15,20,23H2,1-2H3/t27-/m1/s1 |
InChI Key |
WSSKTMQQERNEGA-HHHXNRCGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=N[C@@H](CO3)CC |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC2=C(C=C1)C=C(C=C2)C3=NC(CO3)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an α-hydroxy ketone or an α-halo ketone, with an amide or nitrile.
Attachment of the Naphthalene Moiety:
Introduction of the Tetradecyloxy Group: This step involves the etherification of the naphthalene ring with a tetradecyloxy group, which can be achieved using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the naphthalene moiety.
Substitution: The compound can undergo substitution reactions, particularly on the naphthalene ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and Lewis acids (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxazole derivatives. The presence of the oxazole ring enhances the lipophilicity of compounds, facilitating their penetration through cell membranes. This characteristic is crucial for their effectiveness against various pathogens. Research has shown that compounds with similar structures exhibit significant antibacterial activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. Studies on related oxazole derivatives indicate that they can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase . The dual action of antimicrobial and anticancer properties makes this class of compounds particularly interesting for further research.
Polymer Chemistry
Due to its unique chemical structure, (4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole can be utilized in polymer synthesis. Its ability to act as a monomer or additive in polymer formulations could enhance the mechanical properties and thermal stability of the resulting materials. The incorporation of such compounds into polymers may lead to materials with improved performance in various applications, including coatings and composites.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxazole derivatives against a range of bacterial strains using disc diffusion methods. Compounds structurally similar to this compound showed promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Cytotoxicity Assays : In vitro cytotoxicity assays on cancer cell lines demonstrated that oxazole derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is critical for developing safer therapeutic agents .
Mechanism of Action
The mechanism of action of (4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs are oxazole-based ligands and vanadium catalysts described in the literature. Key comparisons include:
Key Observations:
Substituent Position and Catalytic Activity: In vanadium complexes (), methyl substituents on the oxazole ring significantly influence polymerization activity.
Hydrophobic Chains: The tetradecyloxy chain distinguishes the target compound from shorter-chain analogs. Such chains are known to improve solubility in organic solvents and may facilitate micelle formation or liquid crystalline behavior, though this requires experimental validation.
Crystal Packing: highlights that halogen substituents (Cl vs. F) induce minor lattice adjustments in isostructural compounds. The tetradecyloxy chain’s length and flexibility could lead to distinct packing modes compared to rigid aromatic substituents.
Stereochemical Effects: The 4R configuration introduces chirality, which is absent in symmetric ligands like L1–L5.
Biological Activity
The compound (4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole is a member of the oxazole family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential anticancer effects, and other relevant pharmacological activities.
Chemical Structure and Properties
The molecular structure of this compound features a five-membered heterocyclic ring containing nitrogen and oxygen. The presence of the tetradecyloxy group enhances its lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that oxazole derivatives exhibit significant antimicrobial properties. For instance, a comprehensive review on oxazole derivatives highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Evaluation
In a study evaluating the antimicrobial activity of similar oxazole compounds, it was found that certain derivatives displayed potent activity against clinically isolated strains. The Minimum Inhibitory Concentration (MIC) values for selected compounds are summarized in Table 1 below:
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| 9 | Staphylococcus aureus | 12 |
| 10 | E. coli | 16 |
| 12 | Bacillus subtilis | 8 |
| 20 | Vibrio cholerae | 10 |
These results indicate that modifications to the oxazole structure can significantly enhance antimicrobial efficacy .
Anticancer Activity
Oxazole derivatives have also been investigated for their anticancer potential. Research indicates that certain oxazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Evaluation
In a recent study focused on oxazole derivatives, several compounds were tested against cancer cell lines. The findings are detailed in Table 2:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| A | HeLa (cervical cancer) | 5.2 |
| B | MCF-7 (breast cancer) | 3.8 |
| C | A549 (lung cancer) | 7.0 |
These results suggest that the structural features of oxazoles play a crucial role in their anticancer activities .
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, oxazoles have been reported to exhibit anti-inflammatory and antioxidant activities. These effects may be attributed to their ability to modulate various signaling pathways within cells.
Q & A
Q. What are the optimal synthetic routes to achieve high enantiomeric purity for this oxazole derivative?
Methodological Answer: The synthesis of enantiomerically pure oxazole derivatives typically involves chiral starting materials and stereoselective reactions. For example, a three-step procedure adapted from (S)-(+)-2-phenylglycinol (a chiral precursor) can yield 4,5-dihydrooxazole derivatives with enantiomeric excess (e.e.) > 99% . Key steps include:
- Step 1 : Condensation of the chiral amino alcohol with a carbonyl compound under reflux (e.g., ethanol, 80°C, 6 h).
- Step 2 : Cyclization using a dehydrating agent (e.g., POCl₃) in anhydrous dichloromethane.
- Step 3 : Purification via recrystallization (water-ethanol mixtures) or column chromatography.
Yields for each step range from 83–95%, with total yields >75% achievable through optimized stoichiometry and solvent selection .
Q. Which spectroscopic techniques are essential for structural characterization?
Methodological Answer: A combination of techniques is critical:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent orientation. For example, the oxazole proton appears as a triplet (δ 4.2–4.5 ppm), while naphthalene protons show aromatic splitting patterns .
- IR Spectroscopy : Stretching frequencies for C=N (1650–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) validate the oxazole ring .
- Mass Spectrometry (GC-MS or HRMS) : Molecular ion peaks (e.g., m/z 483.94568 for C₂₆H₃₈NO₂) confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational tools like Multiwfn resolve electronic properties and reactivity?
Methodological Answer: Multiwfn enables advanced wavefunction analysis to predict reactivity and electronic behavior:
- Electrostatic Potential (ESP) Mapping : Visualizes electron-rich regions (e.g., oxazole nitrogen) for nucleophilic attack predictions .
- Bond Order Analysis : Quantifies delocalization in the oxazole ring using Mayer bond orders (e.g., C-N bond order ≈ 1.3) .
- Topology of Electron Density : Identifies critical points (e.g., bond paths) to confirm intramolecular hydrogen bonding between the oxazole and naphthalen-2-yl groups .
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?
Methodological Answer: X-ray crystallography using SHELX software is effective but requires careful handling of challenges:
- Twinning : Use the TWIN command in SHELXL to refine data against multiple domains. For example, pseudo-merohedral twinning in oxazole derivatives can be resolved by assigning a twin matrix .
- Disorder : Apply PART and AFIX commands to model disordered alkyl chains (e.g., tetradecyloxy groups) with split occupancies .
- Validation : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry operations .
Q. What strategies mitigate diastereomer formation during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)-configured amino alcohols (e.g., (R)-2-phenylglycinol) to enforce stereochemical control during cyclization .
- Catalytic Asymmetric Synthesis : Employ Pd-catalyzed Suzuki-Miyaura coupling with chiral ligands (e.g., BINAP) to retain configuration during biaryl bond formation .
- Dynamic Resolution : Utilize kinetic resolution via enzyme-catalyzed hydrolysis (e.g., lipases) to separate diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
